tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate
Description
tert-Butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate is a carbamate derivative featuring a strained cyclobutane ring substituted with a methoxymethyl group and a 3-oxo (keto) moiety. The tert-butyl carbamate group (-Boc) serves as a protective group for amines, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(7-15-4)5-8(13)6-11/h5-7H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLBKTVJZHUBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(=O)C1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties of tert-Butyl N-[1-(Methoxymethyl)-3-Oxocyclobutyl]Carbamate
Molecular Architecture
The target compound features a cyclobutane ring substituted with:
- A tert-butyl carbamate group at the nitrogen atom.
- A methoxymethyl (-CH2OCH3) group at the 1-position.
- A ketone (-C=O) at the 3-position.
The molecular formula is C11H19NO4 (molecular weight: 229.28 g/mol), with an InChI key of RTLBKTVJZHUBJL-UHFFFAOYSA-N. The strained cyclobutane ring imposes unique steric and electronic challenges during synthesis, necessitating careful selection of reaction conditions.
Synthetic Strategies and Methodologies
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
- Cyclobutane backbone with ketone and methoxymethyl substituents.
- tert-Butyl carbamate protecting group.
- Amine precursor for carbamate formation.
Plausible retrosynthetic pathways include:
- Route A : Construction of the cyclobutane ring via [2+2] cycloaddition, followed by functionalization.
- Route B : Direct modification of a preformed cyclobutane derivative.
Proposed Synthetic Routes
Route A: Cyclobutane Ring Formation via [2+2] Cycloaddition
- Substrate Preparation :
- Functionalization :
Route B: Alkylation of Cyclobutane Amines
Optimization and Critical Parameters
Table 1: Comparative Analysis of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Cyclobutane Formation | Photochemical [2+2] cycloaddition, 254 nm | 45–60 | Low regioselectivity |
| Methoxymethylation | CH3I, K2CO3, DMF, 60°C | 75–85 | Over-alkylation |
| Boc Protection | Boc2O, DMAP, CH2Cl2, rt | 90–95 | Competing side reactions |
| Oxidation to Ketone | PCC, CH2Cl2, 0°C → rt | 80–88 | Over-oxidation to carboxylic acid |
Characterization and Analytical Data
Chemical Reactions Analysis
Tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s inhibitory effect on Protein Kinase B (PKB) makes it valuable in studying cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, it is being investigated for use in treating diseases related to PKB dysregulation, such as cancer.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate exerts its effects involves the inhibition of Protein Kinase B (PKB). This inhibition disrupts the signaling pathways that PKB is involved in, leading to altered cellular functions. The compound binds to the active site of PKB, preventing its activation and subsequent phosphorylation of downstream targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The methoxymethyl substituent distinguishes this compound from simpler analogs. Key comparisons include:
a. tert-Butyl (3-oxocyclobutyl)carbamate (CAS 154748-49-9)
- Molecular Formula: C₉H₁₅NO₃
- Molecular Weight : 185.22 g/mol
- Key Differences : Lacks the methoxymethyl group.
- Impact : The absence of the methoxymethyl substituent reduces steric bulk and lipophilicity (logP ≈ 1.2 vs. ~1.8 for the target compound). This analog is more soluble in polar solvents but may exhibit lower metabolic stability due to increased exposure of the carbamate group .
b. tert-Butyl N-[(1-fluoro-3-oxocyclobutyl)methyl]carbamate (CAS 2231675-68-4)
- Molecular Formula: C₁₀H₁₆FNO₃
- Molecular Weight : 217.24 g/mol
- Key Differences : Substitution of methoxymethyl with a fluorine atom on the cyclobutane ring.
- However, it reduces lipophilicity (logP ≈ 1.5) compared to the methoxymethyl analog .
Ring Size and Strain Effects
Cyclobutane’s angle strain (≈90° bond angles) influences reactivity compared to larger rings:
a. tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3)
- Molecular Formula: C₁₀H₁₇NO₃
- Molecular Weight : 199.25 g/mol
- Key Differences : Cyclopentane ring (larger, less strained).
- Impact : Reduced strain lowers reactivity in ring-opening reactions but improves thermal stability. The larger ring may enhance conformational flexibility, affecting binding to biological targets .
b. tert-Butyl (3-oxocyclohexyl)carbamate (CAS 885280-38-6)
Functional Group Modifications
a. tert-Butyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate (from )
- Key Differences : Replaces the 3-oxocyclobutyl group with a branched alkyl chain containing an amide.
- Impact : Introduces hydrogen-bonding capacity via the amide, improving solubility but reducing steric shielding of the carbamate group .
b. 1-(methoxymethyl)-3-oxocyclobutane-1-carboxylic acid (EN300-1236747)
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Substituents |
|---|---|---|---|---|
| tert-Butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate | C₁₀H₁₇NO₄ | 215.25 | ~1.8 | Methoxymethyl, 3-oxo |
| tert-Butyl (3-oxocyclobutyl)carbamate | C₉H₁₅NO₃ | 185.22 | ~1.2 | 3-oxo |
| tert-Butyl N-[(1-fluoro-3-oxocyclobutyl)methyl]carbamate | C₁₀H₁₆FNO₃ | 217.24 | ~1.5 | Fluoro, 3-oxo |
| tert-Butyl (3-oxocyclopentyl)carbamate | C₁₀H₁₇NO₃ | 199.25 | ~1.6 | 3-oxo, cyclopentyl |
*logP values estimated via computational tools (e.g., ChemAxon).
Biological Activity
Tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate is a compound with significant biological activity, particularly noted for its role as an inhibitor of Protein Kinase B (PKB), also known as Akt. This section explores its chemical properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₉N₁O₄
- Molecular Weight : 229.276 g/mol
- CAS Number : 2219370-86-0
This compound functions primarily as a selective inhibitor of PKB. The inhibition of PKB disrupts various signaling pathways critical for cell survival, proliferation, and metabolism. The compound binds to the active site of PKB, preventing its activation and subsequent phosphorylation of downstream targets, which can lead to altered cellular functions and apoptosis in certain cancer cells.
Biological Activity and Therapeutic Applications
The compound's biological activity has been studied in various contexts, particularly in cancer research. Here are some key findings:
- Cancer Treatment : In vitro studies have shown that the inhibition of PKB by this compound can lead to reduced cell viability in cancer cell lines. This suggests potential applications in cancer therapy, particularly for tumors exhibiting PKB overactivity .
- Angiogenesis Inhibition : Research indicates that compounds inhibiting PKB can also affect angiogenesis, the process through which new blood vessels form from pre-existing vessels. This is crucial in tumor growth and metastasis .
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical settings:
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR identify methoxymethyl (-OCH₃) and cyclobutyl carbonyl (C=O) groups. For example, the tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 215.1 (calculated for C₁₀H₁₇NO₄⁺) .
Q. Advanced
- X-ray Crystallography : Using SHELXL software, single-crystal diffraction resolves stereochemistry and bond angles. For related cyclobutane carbamates, C=O bond lengths are ~1.21 Å, and cyclobutane ring puckering angles are ~25° .
- HPLC-PDA : Reversed-phase HPLC with photodiode array detection (λ = 210–280 nm) quantifies impurities (<2%) and diastereomers .
What are the key challenges in optimizing reaction yields during synthesis, and how can they be addressed?
Q. Basic
- Low Reactivity of Cyclobutane : Steric hindrance from the cyclobutane ring slows nucleophilic attack. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (50–60°C) improves kinetics .
- Byproduct Formation : Competing hydrolysis of the carbamate group under acidic conditions necessitates pH control (pH 7–9) .
Q. Advanced
- Diastereomer Separation : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC resolve enantiomers. For example, a 90:10 hexane:isopropanol mobile phase achieves baseline separation (α = 1.2) .
- Catalyst Design : Immobilized enzymes (e.g., lipases) or organocatalysts (e.g., proline derivatives) enhance stereoselectivity in cyclobutane functionalization .
How does the compound’s stereochemistry affect its reactivity and biological activity?
Basic
The methoxymethyl group’s spatial orientation influences hydrogen-bonding capacity and solubility. For instance, axial vs. equatorial substituents on the cyclobutane ring alter dipole moments, impacting logP values (predicted logP = 1.8 ± 0.2) .
Q. Advanced
- Enantioselective Interactions : Molecular docking (e.g., AutoDock Vina) reveals that (R)-configured derivatives bind more tightly to serine hydrolases (ΔG = -8.2 kcal/mol) than (S)-enantiomers (ΔG = -6.5 kcal/mol) .
- Metabolic Stability : In vitro microsomal assays show that diastereomers with trans-methoxymethyl groups exhibit longer half-lives (t₁/₂ = 45 min vs. 28 min for cis) due to reduced CYP3A4 oxidation .
What computational and experimental methods are used to predict and validate the compound’s interactions with biological targets?
Q. Basic
- Molecular Dynamics (MD) Simulations : GROMACS simulations assess binding stability to proteins (e.g., 100 ns trajectories for cyclophilin A) .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka = 1.5 × 10⁴ M⁻¹s⁻¹; kd = 0.02 s⁻¹) to validate target affinity .
Q. Advanced
- Cryo-EM and XFEL : High-resolution structural biology techniques resolve ligand-protein complexes at <2 Å resolution, critical for fragment-based drug design .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy-driven binding (ΔH = -12.3 kJ/mol) to enzymes like acetylcholinesterase, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
